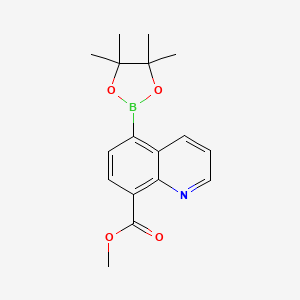

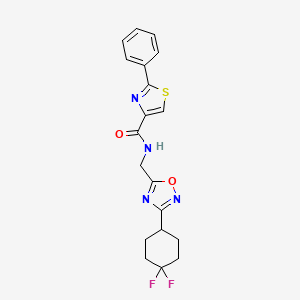

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate” is a chemical compound that likely contains a quinoline backbone with a carboxylate group at the 8th position and a tetramethyl-1,3,2-dioxaborolane group at the 5th position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed coupling reactions . The tetramethyl-1,3,2-dioxaborolane group can be introduced through borylation .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a quinoline ring, a carboxylate group, and a tetramethyl-1,3,2-dioxaborolane group .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research has focused on the synthesis of quinoline derivatives and their significant antibacterial activity. For instance, novel series of quinoline antibacterials have been synthesized, demonstrating potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing the effectiveness of existing quinolones like ofloxacin (Inoue et al., 1994). Similarly, studies on quinoline and thiadiazolo pyrimidin derivatives have showcased their potential antibacterial abilities towards different microorganisms (Valluri et al., 2017).

Optical Characterizations and Photodiode Applications

Innovative work on pyrimidine fused quinolone carboxylate moiety has explored its application in photodiode technology. The synthesis of novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its characterization for photodiode applications highlights the compound's remarkable optical behavior and potential in manufacturing organic photodiodes (Elkanzi et al., 2020).

Biological Evaluation and Neuroprotection

Compounds such as ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates have been evaluated for their biological effects, including their ability to inhibit acetylcholinesterase, mitigate calcium-triggered signals in cells, and protect neurons against calcium overloading and free radical-induced death (Marco-Contelles et al., 2006).

Structural and Molecular Studies

Research has also delved into the structural and molecular aspects of quinoline derivatives. Studies have characterized the hydrolysis of 8-(pinacolboranyl)quinoline, revealing unexpected products and questioning the isolation of monomeric quinolin-8-yl boronic acid in its neutral form (Son et al., 2015). Additionally, aromatic δ-peptides based on quinoline derivatives have been synthesized, with structural studies confirming their helical conformations, demonstrating the compounds' potential in designing novel foldamers (Jiang et al., 2003).

Mécanisme D'action

The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester protecting group . It is stable under a variety of conditions and can be removed to reveal the boronic acid under oxidative conditions .

The quinoline moiety is a heterocyclic aromatic organic compound. It is a colorless hygroscopic liquid with a strong odor. In small amounts, it is found in coal tar and shale oils and is a byproduct of many chemical reactions .

Analyse Biochimique

Biochemical Properties

Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(15(20)21-5)14-11(13)7-6-10-19-14/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWQESYBUOYDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)

![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)

![N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2701888.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)